molecular formula C12H20N2O3 B2856324 N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide CAS No. 1251578-92-3

N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Katalognummer B2856324
CAS-Nummer: 1251578-92-3
Molekulargewicht: 240.303
InChI-Schlüssel: LOOBZCNUZMYHLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, commonly known as CX-5461, is a small molecule that has been developed as a potential cancer therapeutic agent. CX-5461 is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is a key process in the production of ribosomal RNA (rRNA). Inhibition of Pol I transcription by CX-5461 leads to nucleolar stress, which in turn triggers a p53-dependent cell cycle arrest and apoptosis in cancer cells.

Wirkmechanismus

CX-5461 selectively inhibits Pol I transcription, which is responsible for the synthesis of N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide. Inhibition of Pol I transcription by CX-5461 leads to nucleolar stress, which activates the p53 pathway. Activation of the p53 pathway leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce nucleolar stress and activate the p53 pathway in cancer cells. This leads to cell cycle arrest and apoptosis in cancer cells. CX-5461 has also been shown to have minimal effects on normal cells, indicating a potential therapeutic window for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of CX-5461 is its selectivity for Pol I transcription inhibition, which makes it a promising therapeutic agent for cancer treatment. However, CX-5461 has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.

Zukünftige Richtungen

For CX-5461 research include the development of more stable and soluble analogs, the identification of biomarkers for patient selection, and the evaluation of CX-5461 in clinical trials. Additionally, CX-5461's potential as a combination therapy with other cancer treatments should be further explored.

Synthesemethoden

The synthesis of CX-5461 involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the oxalamide moiety, which is achieved by the reaction of cyclopentanone with ethyl oxalyl chloride in the presence of triethylamine. The resulting oxalyl chloride intermediate is then reacted with 1-(hydroxymethyl)cyclopropylmethylamine to yield CX-5461.

Wissenschaftliche Forschungsanwendungen

CX-5461 has been extensively studied for its potential as a cancer therapeutic agent. It has shown promising results in preclinical models of various cancer types, including breast, ovarian, and pancreatic cancer. CX-5461 has also been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

N'-cyclopentyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-8-12(5-6-12)7-13-10(16)11(17)14-9-3-1-2-4-9/h9,15H,1-8H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOBZCNUZMYHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.